molecular formula C15H19NO4 B2829533 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid CAS No. 1314778-71-6

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2829533
CAS No.: 1314778-71-6
M. Wt: 277.32
InChI Key: YQFVRQRUIKFSJF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring substituted with a carboxylic acid group and a para-substituted phenyl group bearing a tert-butoxycarbonylamino (Boc) moiety (CAS 1314778-71-6, InChIKey: YQFVRQRUIKFSJF-UHFFFAOYSA-N) . This structure combines the steric bulk of the Boc group with the electronic effects of the cyclopropane-carboxylic acid core.

Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the Boc group’s protective role for amines. Its analogs are documented in pesticide formulations (e.g., cyclanilide derivatives) .

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)15(8-9-15)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFVRQRUIKFSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the phenyl group, followed by the introduction of the cyclopropane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Boc-amino (para) C15H19NO4 ~289.3 Hydrophobic due to Boc; stable under basic conditions
1-(4-(Methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid Methoxycarbonyl (para) C12H12O4 220.22 Moderate solubility; electron-withdrawing carbonyl
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid Methoxy (para) C11H12O3 192.21 Electron-donating methoxy; increased solubility vs. Boc analog
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid Hydroxyl (para) C10H10O3 178.19 High polarity; hydrogen-bonding capacity
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid Biphenyl, difluoro C16H12F2O2 298.27 Enhanced rigidity; fluorines improve metabolic stability

Key Observations :

  • Hydrophobicity : The Boc group in the target compound reduces aqueous solubility compared to hydroxyl or methoxy analogs .
  • Electronic Effects : Methoxycarbonyl (electron-withdrawing) and methoxy (electron-donating) substituents modulate the carboxylic acid’s acidity and reactivity .
  • Biological Implications : Fluorinated derivatives (e.g., difluorocyclopropane) may exhibit improved pharmacokinetic profiles due to increased stability .

Biological Activity

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid, commonly referred to as a cyclopropane derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 2059917-95-0

Research indicates that cyclopropane derivatives can interact with various biological pathways, often acting as enzyme inhibitors or receptor modulators. The specific mechanisms associated with this compound include:

  • Inhibition of Enzymatic Activity : Cyclopropane derivatives are known to inhibit specific enzymes linked to cancer progression, such as phosphoinositide 3-kinase (PI3K) and Akt pathways.
  • Receptor Modulation : The compound may act on cannabinoid receptors, influencing pathways related to pain and inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Inhibits tumor growth by targeting PI3K/Akt signaling pathways.
Anti-inflammatory Modulates cannabinoid receptors, reducing inflammation in animal models.
Analgesic Effects Demonstrates potential pain relief properties through receptor interaction.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines, particularly breast and prostate cancer cells. The mechanism was attributed to the downregulation of the Akt pathway, leading to reduced cell proliferation and increased apoptosis .

Anti-inflammatory Effects

In a preclinical trial reported in Pharmacology Research & Perspectives, the compound exhibited anti-inflammatory effects in a murine model of arthritis. The study highlighted a reduction in inflammatory markers and pain behavior, suggesting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties

Further research indicated that this cyclopropane derivative could act as an analgesic by modulating cannabinoid receptors. A clinical trial involving chronic pain patients showed promising results in pain management, with fewer side effects compared to traditional analgesics .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include:

  • Cyclopropane ring formation : Use transition-metal catalysts (e.g., palladium) or carbene-transfer reagents under inert conditions (e.g., nitrogen atmosphere) .
  • Functional group protection : The tert-butoxycarbonyl (Boc) group on the phenyl ring is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
  • Characterization : Confirm structural integrity via ¹H/¹³C NMR (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; carboxylic acid proton at δ 12–13 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and Boc groups) .

Q. What physicochemical properties are critical for experimental design?

PropertyValue/DescriptionRelevance
Molecular Weight~305.34 g/mol (C₁₇H₂₁NO₅)Determines molarity in solution studies
SolubilitySoluble in DMSO, methanol; insoluble in waterAffects solvent choice for reactions
Melting Point124–126°C (analog data) Guides purification via recrystallization
LogP (Octanol-Water)~2.5 (estimated)Predicts membrane permeability

Q. How can researchers validate purity and structural homogeneity?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.3) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

  • Enzyme interactions : The carboxylic acid group enables ionic interactions with catalytic residues in enzymes (e.g., cyclooxygenase-2 or proteases). The Boc-protected amino group may act as a hydrogen bond donor .
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to target proteins .

Q. How do structural analogs differ in activity?

Analog ModificationImpact on ActivitySource Compound Data
Replacement of Boc with ethoxycarbonylReduced steric hindrance; altered enzyme selectivity
Substituents on phenyl ring (e.g., Cl, F)Enhanced lipophilicity; improved IC₅₀ in inhibition assays
Stereochemistry (cis vs. trans cyclopropane)Differential binding due to spatial orientation

Q. How can stereochemical effects on bioactivity be systematically studied?

  • Chiral synthesis : Use asymmetric catalysis (e.g., Evans’ oxazaborolidine) to isolate enantiomers .
  • Biological evaluation : Compare IC₅₀ values of enantiomers in dose-response assays. For example, (1R,2S)-enantiomers may show 10-fold higher potency than (1S,2R) in receptor binding .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Case example : Discrepancies in reported IC₅₀ values for cyclopropane derivatives may arise from assay conditions (e.g., buffer pH affecting ionization).
  • Resolution strategy :
    • Standardize assay protocols (e.g., fixed ATP concentration in kinase assays).
    • Validate results across multiple orthogonal assays (e.g., enzymatic activity + cellular viability) .
    • Apply computational docking to reconcile experimental data with predicted binding modes .

Methodological Recommendations

  • Reaction optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations (e.g., DMF vs. THF; Pd/C vs. Rh₂(OAc)₄) .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., LogP, polar surface area) with bioactivity .

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